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molecular formula C10H5ClF2O3 B8470942 CellTracker Blue CMF2HC Dye

CellTracker Blue CMF2HC Dye

Cat. No. B8470942
M. Wt: 246.59 g/mol
InChI Key: QDLNIWVLVXWCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447044B2

Procedure details

Sulfuric acid (2 mL) in a flask was cooled to 0° C. After ethyl 4-chloroacetoacetate (0.62 g, 3.8 mmol) was added thereto, 2,4-difluororesorcinol (0.5 g, 3.4 mmol) was added dropwise thereto. The mixture was stirred at room temperature for 2 hours, and the reactant was placed in ice water. The precipitate was filtered, washed with water, and dried by nitrogen gas to obtain the title compound (0.2 g, 24%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
24%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][CH2:7][C:8](=O)[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].[F:16][C:17]1[C:23]([OH:24])=[C:22]([F:25])C=C[C:18]=1O>>[Cl:6][CH2:7][C:8]1[C:14]2[C:13](=[C:22]([F:25])[C:23]([OH:24])=[C:17]([F:16])[CH:18]=2)[O:12][C:10](=[O:11])[CH:9]=1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.62 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=C(O)C=CC(=C1O)F
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried by nitrogen gas

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC1=CC(OC2=C(C(=C(C=C12)F)O)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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